molecular formula C18H21BO3 B1466856 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane CAS No. 864772-18-9

4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

Cat. No. B1466856
CAS RN: 864772-18-9
M. Wt: 296.2 g/mol
InChI Key: TUDMWVDLOSLEPT-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 864772-18-9 and a molecular weight of 296.17 . It is used in diverse scientific research due to its unique properties.


Molecular Structure Analysis

The molecular formula of this compound is C18H21BO3 . The average mass is 296.168 Da and the monoisotopic mass is 296.158386 Da .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 402.8±28.0C at 760 mmHg . The flash point is 197.4 .

Scientific Research Applications

Synthesis and Material Science

4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane and its derivatives have been synthesized for various applications in material science. For instance, novel derivatives of this compound have been developed for use in the synthesis of boron-capped polyenes, which are potential intermediates for new materials in LCD technology. These boron-containing polyene systems are also being explored for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Biological and Medicinal Chemistry

In medicinal chemistry, certain derivatives of 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane have shown promising results. For example, some stilbene derivatives synthesized using this compound have demonstrated inhibitory effects on lipogenesis, making them potential candidates for lipid-lowering drugs (Das et al., 2011). Additionally, its application in the synthesis of certain fluorescent compounds, like 4-substituted pyrene derivatives, has enabled the detection of H2O2 in living cells, showcasing its utility in biological research (Nie et al., 2020).

Polymer and Nanoparticle Research

In the field of polymer and nanoparticle research, 4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane derivatives have been used in the synthesis of polymers and nanoparticles. For instance, a study explored the Suzuki-Miyaura chain growth polymerization of a related compound to yield polymers with narrow molecular weight distribution and high regioregularity, applicable in precision synthesis (Yokozawa et al., 2011). Another study demonstrated the production of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, which has implications in fluorescence applications (Fischer et al., 2013).

Organic Synthesis and Catalysis

This compound has also been used in organic synthesis as a general propargylation reagent, with applications in the preparation of homoallylic alcohols and amines. A study described a scalable process for the preparation of a related compound, demonstrating its practical utility in organic synthesis (Fandrick et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)14-9-8-12-16(13-14)20-15-10-6-5-7-11-15/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDMWVDLOSLEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728846
Record name 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane

CAS RN

864772-18-9
Record name 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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